5-Chloro-7-methyl-1-benzofuran-2-carbonitrile
Overview
Description
5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is widely used in research .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides, can afford benzo[b]furans .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile consists of a benzofuran ring substituted with a chlorine atom at the 5th position and a methyl group at the 7th position .Chemical Reactions Analysis
Benzofuran derivatives, including 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, can undergo various chemical reactions. For instance, they can participate in oxidative cyclization reactions, cycloisomerization reactions, and reductive cyclization reactions .Physical And Chemical Properties Analysis
5-Chloro-7-methyl-1-benzofuran-2-carbonitrile has a molecular weight of 191.61 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis of Novel Compounds
5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is used in the synthesis of various novel compounds. For instance, its reactions can lead to the creation of new ring systems such as 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and 5-amino-2,3-dihydro[1]benzofuro[3,2-b]oxepin-4-carbonitriles. These new compounds can have significant implications in the field of medicinal chemistry and drug design (Okuda et al., 2012).
β-Amyloid Aggregation Inhibition
5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a precursor in the synthesis of β-amyloid aggregation inhibitors. This application is particularly relevant in the context of Alzheimer's disease research, where inhibiting β-amyloid aggregation is a key therapeutic strategy (Choi et al., 2003).
Antimicrobial Activity
Some derivatives of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile have been synthesized and found to possess antimicrobial activities. This indicates its potential use in developing new antimicrobial agents, which is crucial given the rising problem of antibiotic resistance (Lunkad et al., 2015).
Anticancer Activity
Derivatives of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile have shown potential in anticancer activity. These compounds have been evaluated for their in vitro VEGFR-2 inhibitory activity and their cytotoxicity on various human cancer cell lines, showing promising results in anti-cancer drug development (Abdelhafez et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-7-methyl-1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBIXHNWEKLUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl-1-benzofuran-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.